4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid
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Overview
Description
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid is a complex organic compound that features a quinoxaline moiety Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline ring. The hydroxyl group is then introduced via selective hydroxylation reactions.
The subsequent steps involve the acylation of the quinoxaline derivative with butanoic acid derivatives under controlled conditions. This process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline ring or the carbonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydroquinoxalines. Substitution reactions can introduce various functional groups into the quinoxaline ring, leading to a wide range of derivatives.
Scientific Research Applications
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
4-hydroxyquinoxaline: A derivative with a hydroxyl group at the 4-position.
Quinoxaline-2-carboxylic acid: Another derivative with a carboxyl group at the 2-position.
Uniqueness
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid is unique due to its specific functional groups and the combination of the quinoxaline core with a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c17-11-8-16(10-5-2-1-4-9(10)15-11)13(20)14-7-3-6-12(18)19/h1-2,4-5H,3,6-8H2,(H,14,20)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSIAYOZMXVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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